Paratocarpin K
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Overview
Description
Paratocarpin K is a naturally occurring chalcone, a type of flavonoid, which is characterized by its open-chain structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system . This compound is known for its diverse biological activities and is found in various plant species, particularly in the Leguminosae, Asteraceae, and Moraceae families .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paratocarpin K involves several steps, starting from the appropriate aromatic aldehyde and acetophenone derivatives. The key step is the Claisen-Schmidt condensation, which forms the chalcone structure. This reaction typically requires basic conditions, often using sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Paratocarpin K undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex flavonoid derivatives.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Paratocarpin K involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
- Paratocarpin D
- Paratocarpin E
- Xanthohumol D
- Bartericin A
Comparison: Paratocarpin K is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct biological activities. Compared to Paratocarpin D and E, this compound exhibits stronger anti-inflammatory and antioxidant properties . Xanthohumol D and Bartericin A, while similar in structure, have different substitution patterns leading to variations in their biological activities .
Properties
IUPAC Name |
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-8,10,15,21,23H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQPDCTCSLTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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